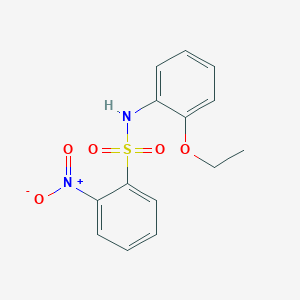

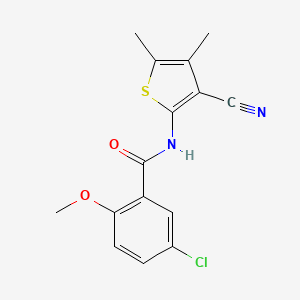

N-(2-ethoxyphenyl)-2-nitrobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-ethoxyphenyl)-2-nitrobenzenesulfonamide is a compound that belongs to the sulfonamide class, known for its versatility in chemical reactions and significance in the synthesis of various organic compounds. Sulfonamides like this are crucial intermediates in organic synthesis, offering pathways to secondary amines, protecting groups for amines, and participating in complex chemical reactions.

Synthesis Analysis

The synthesis of sulfonamides typically involves the reaction of sulfonyl chlorides with amines. For N-(2-ethoxyphenyl)-2-nitrobenzenesulfonamide, the process likely follows a similar pathway, utilizing 2-ethoxyaniline and 2-nitrobenzenesulfonyl chloride as starting materials. Studies have highlighted methods for preparing sulfonamides and their derivatives, emphasizing the efficiency of these routes in achieving high yields and purity (Fukuyama et al., 1995).

Molecular Structure Analysis

Molecular structure analysis of N-(2-ethoxyphenyl)-2-nitrobenzenesulfonamide can be conducted through techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. These studies provide insights into the conformation, electron distribution, and intra- and intermolecular interactions within the molecule. Research on similar sulfonamides has utilized quantum chemical calculations to elucidate structural details, highlighting the influence of substituents on molecular geometry and stability (Giricheva et al., 2011).

Chemical Reactions and Properties

N-(2-ethoxyphenyl)-2-nitrobenzenesulfonamide participates in various chemical reactions, reflecting its reactivity and functional utility. For instance, sulfonamides are known for their role in the Mitsunobu reaction, facilitating the synthesis of secondary amines through alkylation. They also serve as protecting groups for amines, enabling selective reactions in complex synthetic routes. The presence of the nitro group further allows for reactions involving reduction and nucleophilic substitution, expanding the compound's versatility in organic synthesis (Fukuyama et al., 1995).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

N-(2-ethoxyphenyl)-2-nitrobenzenesulfonamide and related compounds have been synthesized and characterized to explore their chemical properties and potential applications. For instance, the synthesis, characterization, and computational study of a newly synthesized sulfonamide molecule demonstrated its structural properties and interaction with proteins, suggesting its potential in molecular design and drug discovery (Murthy et al., 2018). Similarly, the study on 3- and 4-nitrobenzenesulfonamides highlighted their versatility in preparing secondary amines and protecting amines, which could be of significant value in synthetic chemistry (Fukuyama et al., 1995).

Catalytic and Environmental Applications

Certain derivatives of N-(2-ethoxyphenyl)-2-nitrobenzenesulfonamide have been utilized in catalytic processes and environmental applications. For instance, Rhodium(III)-catalyzed direct cyanation of aromatic C-H bonds to form 2-(alkylamino)benzonitriles using a derivative as the "CN" source has been explored, demonstrating potential in organic synthesis (Dong et al., 2015). Furthermore, the efficient reduction of nitrobenzene to aniline with a biocatalyzed cathode has been studied, showcasing the environmental application in pollutant degradation (Wang et al., 2011).

Enzyme Inhibition and Drug Discovery

Research on N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides evaluated their enzyme inhibition potential, indicating their application in drug discovery, particularly concerning acetylcholinesterase and α-glucosidase inhibitors. These findings could contribute to the development of new therapeutics for diseases such as Alzheimer's and diabetes (Riaz, 2020).

Eigenschaften

IUPAC Name |

N-(2-ethoxyphenyl)-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5S/c1-2-21-13-9-5-3-7-11(13)15-22(19,20)14-10-6-4-8-12(14)16(17)18/h3-10,15H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDYIZIYWBSJJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethoxyphenyl)-2-nitrobenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{(3R*,4R*)-4-(4-morpholinylmethyl)-1-[3-(4-pyridinyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5558756.png)

![N-[3-cyano-5-ethyl-4-(2-furyl)-6-propyl-2-pyridinyl]acetamide](/img/structure/B5558766.png)

![2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B5558785.png)

![N'-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-N-ethyl-N-methylsulfamide](/img/structure/B5558798.png)

![6-({methyl[(2-phenyl-1,3-thiazol-4-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5558799.png)

![2-{1-cyclopentyl-4-[8-(trifluoromethyl)-4-quinolinyl]-2-piperazinyl}ethanol](/img/structure/B5558806.png)

![1-(cyclopropylcarbonyl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinecarboxamide](/img/structure/B5558811.png)

![1-(2-methyl-5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5558832.png)

![N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5558841.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5558858.png)